molecular formula C11H10O4 B11936427 6-Ethenyl-4-methoxy-1,3-benzodioxole-5-carbaldehyde CAS No. 484-28-6

6-Ethenyl-4-methoxy-1,3-benzodioxole-5-carbaldehyde

Cat. No.: B11936427
CAS No.: 484-28-6
M. Wt: 206.19 g/mol
InChI Key: UMACQLRXHVIXHQ-UHFFFAOYSA-N
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Description

6-Ethenyl-4-methoxy-1,3-benzodioxole-5-carbaldehyde is an organic compound that belongs to the benzodioxole family This compound is characterized by its unique structure, which includes a methoxy group, an ethenyl group, and a carbaldehyde group attached to a benzodioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethenyl-4-methoxy-1,3-benzodioxole-5-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzodioxole derivative.

    Methoxylation: Introduction of the methoxy group at the 4-position of the benzodioxole ring.

    Formylation: Introduction of the carbaldehyde group at the 5-position.

    Ethenylation: Introduction of the ethenyl group at the 6-position.

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Ethenyl-4-methoxy-1,3-benzodioxole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The methoxy and ethenyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

    Oxidation: Formation of 6-Ethenyl-4-methoxy-1,3-benzodioxole-5-carboxylic acid.

    Reduction: Formation of 6-Ethenyl-4-methoxy-1,3-benzodioxole-5-methanol.

    Substitution: Formation of various substituted benzodioxole derivatives.

Scientific Research Applications

6-Ethenyl-4-methoxy-1,3-benzodioxole-5-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Ethenyl-4-methoxy-1,3-benzodioxole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-1,3-benzodioxole-5-carbaldehyde: Similar structure but lacks the ethenyl group.

    4-Methoxy-1,3-benzodioxole-5-carbaldehyde: Similar structure but lacks the ethenyl group and has different substitution patterns.

Uniqueness

6-Ethenyl-4-methoxy-1,3-benzodioxole-5-carbaldehyde is unique due to the presence of the ethenyl group, which can impart different chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

484-28-6

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

6-ethenyl-4-methoxy-1,3-benzodioxole-5-carbaldehyde

InChI

InChI=1S/C11H10O4/c1-3-7-4-9-11(15-6-14-9)10(13-2)8(7)5-12/h3-5H,1,6H2,2H3

InChI Key

UMACQLRXHVIXHQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC2=C1OCO2)C=C)C=O

Origin of Product

United States

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